2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazine ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.
Major Products:
Oxidation: Formation of 2-(2-oxoethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Reduction: Formation of 2-(2-hydroxyethyl)-4-methyl-2H-1,4-dihydrobenzoxazin-3(4H)-one.
Substitution: Formation of various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyl and ethyl groups but different overall structure and applications.
2-(2-Hydroxyethyl)amino]methyl phosphonates: Compounds with similar hydroxyethyl groups but different functional groups and properties.
Uniqueness: 2-(2-Hydroxyethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
651724-06-0 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO3/c1-12-8-4-2-3-5-9(8)15-10(6-7-13)11(12)14/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
FYKQIZZFKDQWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC(C1=O)CCO |
Origin of Product |
United States |
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